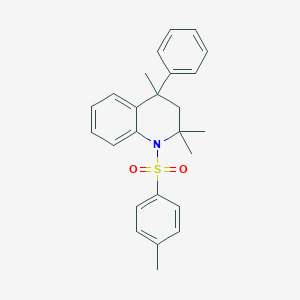
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline, also known as TMSQ, is a quinoline-based compound that has gained attention in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to inhibit tubulin polymerization, which is essential for cell division. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
生化学的および生理学的効果
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to induce cell cycle arrest at the G2/M phase, which is essential for DNA replication and cell division.
実験室実験の利点と制限
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has several advantages for lab experiments, including its high yield and purity, as well as its ease of synthesis. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline is also stable under normal laboratory conditions. However, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has some limitations, including its low solubility in water and its potential toxicity to cells.
将来の方向性
There are several future directions for the study of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline. One direction is to explore the potential applications of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline in the field of organic electronics, particularly in the development of OLEDs. Another direction is to study the mechanism of action of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline in more detail, particularly its interaction with tubulin and the proteasome. Additionally, the development of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline derivatives with improved solubility and reduced toxicity could lead to the discovery of new anticancer agents.
合成法
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline can be synthesized using various methods, including the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-phenylquinoline in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-phenyl-2-chloroquinoline in the presence of a base such as potassium carbonate. The yield of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline using these methods ranges from 60% to 80%.
科学的研究の応用
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been studied for its antibacterial and antifungal activities.
In material science, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance.
特性
CAS番号 |
5228-43-3 |
|---|---|
製品名 |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
分子式 |
C25H27NO2S |
分子量 |
405.6 g/mol |
IUPAC名 |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
InChI |
InChI=1S/C25H27NO2S/c1-19-14-16-21(17-15-19)29(27,28)26-23-13-9-8-12-22(23)25(4,18-24(26,2)3)20-10-6-5-7-11-20/h5-17H,18H2,1-4H3 |
InChIキー |
GLPUVZVISKBNDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



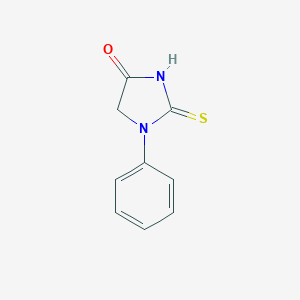
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
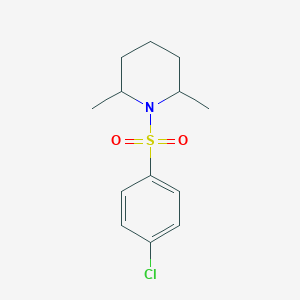
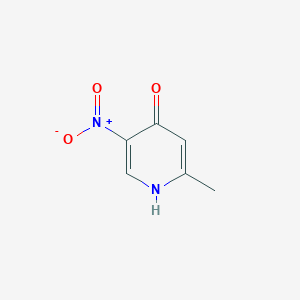

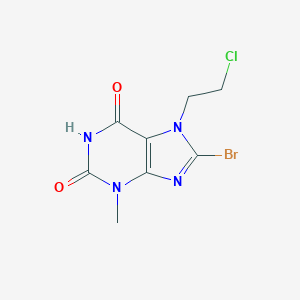




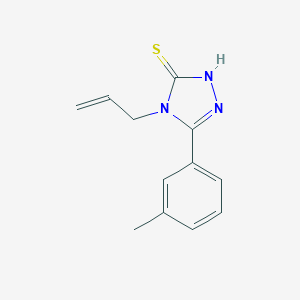

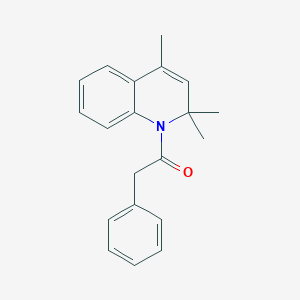
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)